2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile
CAS No.: 2169695-25-2
Cat. No.: VC4361647
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26
* For research use only. Not for human or veterinary use.
![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile - 2169695-25-2](/images/structure/VC4361647.png)
Specification
CAS No. | 2169695-25-2 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 |
IUPAC Name | (2E)-2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile |
Standard InChI | InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+ |
Standard InChI Key | XEIUAFPQCRCAFO-FPYGCLRLSA-N |
SMILES | CCS(=O)(=O)N1CCC(=CC#N)C1 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . The (3E)-stereochemistry denotes a trans configuration at the double bond between the pyrrolidine ring and the acetonitrile group, which influences its reactivity and interaction with biological targets .
Spectroscopic Identification
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InChI Key:
VJQMEINGXWHOCK-UHFFFAOYSA-N
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the sulfonyl group (S=O stretching at ~1150–1300 cm⁻¹) and nitrile functionality (C≡N stretch at ~2240 cm⁻¹) . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 200.26 .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a two-step process:
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Sulfonylation: Azetidine-3-ol hydrochloride reacts with ethanesulfonyl chloride in a biphasic system (THF/aqueous base) at 20°C to form 1-ethylsulfonylazetidin-3-ol .
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Cyanoethylation: The intermediate undergoes Knoevenagel condensation with cyanoacetate derivatives, yielding the target compound .
Table 1: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 20–25°C | Maximizes sulfonylation efficiency |
Solvent System | THF/H₂O (biphasic) | Enhances phase separation |
Reaction Time | 3–5 hours | Ensures completion (>95% conversion) |
Extraction Solvent | Toluene | Improves purity post-reaction |
Scalability and Industrial Production
Industrial batches (≥10 kg) report yields of 78–85% using continuous flow reactors, which minimize side reactions like over-sulfonylation . Recrystallization from ethyl acetate/heptane mixtures achieves >99% purity .
Pharmaceutical Applications
Role in Baricitinib Synthesis
As a key intermediate, the compound participates in forming Baricitinib’s pyrrolopyrimidine core. It undergoes Suzuki-Miyaura coupling with boronic esters to introduce aryl groups, followed by cyclization to yield the final active pharmaceutical ingredient (API) .
Table 2: Key Reactions in Baricitinib Synthesis
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 82% |
2 | Cyclization | HCl, n-butanol, 80°C | 91% |
Broader Medicinal Chemistry Utility
The compound’s sulfonyl and nitrile groups make it a versatile building block for:
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JAK/STAT Inhibitors: Modulating immune response in autoimmune diseases .
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FLT3 Kinase Inhibitors: Targeting acute myeloid leukemia (AML) via FLT3-ITD mutations .
Physicochemical Properties and Stability
Table 3: Hazard Classification (GHS)
Hazard Statement | Precautionary Measure |
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H302 (Oral Toxicity) | Use PPE; avoid ingestion |
H315 (Skin Irritant) | Wear nitrile gloves |
H319 (Eye Damage) | Safety goggles required |
H335 (Respiratory) | Use fume hood |
Recent Research and Innovations
Heterocyclic Synthesis
The compound’s α,β-unsaturated nitrile group participates in [3+2] cycloadditions with azides to form triazoles, useful in cancer therapeutics . For example, reaction with benzyl azide under Cu(I) catalysis yields triazole derivatives with IC₅₀ values <1 μM against breast cancer cell lines .
Photocatalytic Applications
Visible-light-mediated denitrogenation generates nitrene intermediates, enabling C–H amination in complex molecules . This method achieves 65–89% yields in synthesizing pyrrole derivatives .
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